molecular formula C10H16O7 B1313018 1,3-Diacetoxy-2-(acetoxymethoxy)propane CAS No. 86357-13-3

1,3-Diacetoxy-2-(acetoxymethoxy)propane

Cat. No. B1313018
CAS RN: 86357-13-3
M. Wt: 248.23 g/mol
InChI Key: DUOPMEBLLUYTNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diacetoxy-2-(acetoxymethoxy)propane is a chemical compound with the molecular formula C10H16O7 and a molecular weight of 248.23 . It is a guanine derivative that has been used in the synthesis of Ganciclovir , an antiviral nucleoside analog structurally related to Acyclovir .


Synthesis Analysis

The compound is prepared by condensation of acetone and acetic anhydride followed by filtration to yield a clear, colorless liquid . It can also be synthesized through the reaction of acetic anhydride with diethyl malonate .


Molecular Structure Analysis

The InChI code for 1,3-Diacetoxy-2-(acetoxymethoxy)propane is 1S/C10H16O7/c1-7(11)14-4-10(5-15-8(2)12)17-6-16-9(3)13/h10H,4-6H2,1-3H3 . The structure is also available as a 2D Mol file .


Chemical Reactions Analysis

The compound is involved in the synthesis of Ganciclovir . It can act as an acylation agent, propionylating agent, and esterification agent in organic synthesis .


Physical And Chemical Properties Analysis

The compound has a boiling point of 311°C, a density of 1.177, and a flash point of 134°C . It is soluble in Chloroform and Methanol . It is stored sealed in dry conditions at room temperature .

Scientific Research Applications

  • Precursor for Chemical Synthesis : Sakai Kunikazu and K. Kondo (1990) demonstrated the use of a related compound, 1,2-diacetoxy-2-propene, as a precursor for synthesizing 1-acetoxy-3-chloro-2-propanone, which indicates the potential of 1,3-Diacetoxy-2-(acetoxymethoxy)propane in chemical synthesis processes (Sakai Kunikazu & K. Kondo, 1990).

  • Acetalization of Carbonyl Compounds : In 2005, B. Karimi, H. Hazarkhani, and J. Maleki explored the acetalization of carbonyl compounds using silylated diols, highlighting the utility of such compounds in creating more complex chemical structures (B. Karimi, H. Hazarkhani, & J. Maleki, 2005).

  • Synthesis of Posaconazole Intermediate : Yunxiang Chen et al. (2015) developed a process for synthesizing 1,3-diacetoxy-2-[2′-(2″,4″-difluorophenyl)prop-2′-en-1′-yl]propane, an intermediate in the production of Posaconazole, a potent antifungal medication. This illustrates the compound's relevance in pharmaceutical synthesis (Yunxiang Chen et al., 2015).

  • Synthesis of Antiviral Agents : Research by Smirnov Ip et al. (1993) involved the use of 1,3-diacetoxy-2-(1-acetoxy)propane in synthesizing derivatives of nucleic bases with antiviral activity, particularly against HSV-1. This suggests the compound's role in the development of new antiviral drugs (Smirnov Ip et al., 1993).

  • Polymer Synthesis : K. Faghihi et al. (2011) reported the synthesis of new Poly(Amide-Imide)s using a derivative of 1,3-Diacetoxy-2-(acetoxymethoxy)propane. This research points towards its application in the field of polymer chemistry and materials science (K. Faghihi et al., 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H227, H315, H319, and H335 . Precautionary statements include P305+P351+P338 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation at places where dust is formed .

Relevant Papers The search results did not provide any specific papers related to 1,3-Diacetoxy-2-(acetoxymethoxy)propane .

properties

IUPAC Name

[3-acetyloxy-2-(acetyloxymethoxy)propyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O7/c1-7(11)14-4-10(5-15-8(2)12)17-6-16-9(3)13/h10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOPMEBLLUYTNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(COC(=O)C)OCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50430813
Record name 1,3-DIACETOXY-2-(ACETOXYMETHOXY)PROPANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diacetoxy-2-(acetoxymethoxy)propane

CAS RN

86357-13-3
Record name 1,3-Propanediol, 2-[(acetyloxy)methoxy]-, 1,3-diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86357-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-DIACETOXY-2-(ACETOXYMETHOXY)PROPANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Propanediol, 2-[(acetyloxy)methoxy]-, 1,3-diacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Diacetoxy-2-(acetoxymethoxy)propane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,3-Diacetoxy-2-(acetoxymethoxy)propane
Reactant of Route 3
Reactant of Route 3
1,3-Diacetoxy-2-(acetoxymethoxy)propane
Reactant of Route 4
Reactant of Route 4
1,3-Diacetoxy-2-(acetoxymethoxy)propane
Reactant of Route 5
Reactant of Route 5
1,3-Diacetoxy-2-(acetoxymethoxy)propane
Reactant of Route 6
Reactant of Route 6
1,3-Diacetoxy-2-(acetoxymethoxy)propane

Citations

For This Compound
9
Citations
MK Moorthy, SM Ali, GVS Reddy - Separation Science Plus, 2022 - Wiley Online Library
A new reverse phase and short run time (3.0 min) liquid chromatography–quadrupole time of flight‐tandem mass spectrometry method was developed and validated for identification …
J Boryski - Synthesis, 1999 - thieme-connect.com
The potent and selective antiviral drug ganciclovir (6) has been synthesized in two steps via transpurination of fully acetylated guanosine (1) in the presence of 1, 3-diacetoxy-2-(…
Number of citations: 18 www.thieme-connect.com
Y Wu, J Wu, J Wang, J Gao - Journal of Chemical & Engineering …, 2019 - ACS Publications
Characterization of physical properties of polymorphs in pharmaceuticals is a very important aspect of drug development and manufacturing. This work is to improve the solubility and …
Number of citations: 3 pubs.acs.org
VP Raju, V Ravindra, SS Kamath, VT Mathad… - Arkivoc, 2009 - academia.edu
A facile synthesis of potent antiherpes drug substance, Ganciclovir, 9-[(1,3-Dihydroxy-2-propoxy)methyl]guanine, using a new mas Page 1 General Papers ARKIVOC 2009 (xii) 296-301 …
Number of citations: 5 www.academia.edu
AA Al-Badr, TDS Ajarim - Profiles of Drug Substances, Excipients and …, 2018 - Elsevier
Ganciclovir is synthetic nucleoside analog of guanine closely related to acyclovir but has greater activity against cytomegalovirus. This comprehensive profile on ganciclovir starts with a …
Number of citations: 31 www.sciencedirect.com
MA Shaik, KM Manchuri… - Journal of Liquid …, 2023 - Taylor & Francis
A selective and sensitive new reversed-phase method was developed and validated by using Waters Acquity UHPLC system coupled with Waters Micromass Quattro PremierXE (MS/…
Number of citations: 2 www.tandfonline.com
HG Brittain - 2018 - books.google.com
Profiles of Drug Substances, Excipients, and Related Methodology, Volume 43 presents comprehensive reviews of drug substances and additional materials, with critical review …
Number of citations: 4 books.google.com
N OH - gabapathway.com
Ganciclovir is a synthetic nucleoside analog of guanine closely related to acyclovir, but has greater activity against cytomegalovirus. It is used for the treatment and suppression of the life…
Number of citations: 0 gabapathway.com
O Albitar, V Murugaiyah, B Ibrahim, N Ahamed… - 2022 - Wiley Online Library
Content: Sep Sci plus 3â•fi4'22 Page 1 Volume 5 No. 3–4 March 2022 Sep Sci plus 5 (3–4) 51–92 (2022) Front Cover: Clozapine and norclozapine monitoring in plasma …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.